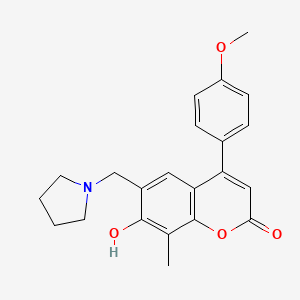![molecular formula C19H29N3O4S B4128426 1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE](/img/structure/B4128426.png)
1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE
Vue d'ensemble
Description
1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their extensive applications in medicinal and synthetic chemistry due to their unique structural properties and biological activities. This compound, in particular, features a 4-nitrophenyl group attached to a sulfonyl moiety, which is further connected to a dipiperidine structure through a propanediyl linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a suitable dipiperidine derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like acetonitrile. The reaction conditions are usually mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reaction with nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Use of palladium catalysts and organoboron reagents under mild conditions.
Major Products
Reduction: Formation of 1,1’-{3-[(4-aminophenyl)sulfonyl]-1,2-propanediyl}dipiperidine.
Substitution: Formation of various sulfonamide derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine has several scientific research applications:
Medicinal Chemistry: Used as a building block for designing new therapeutic agents, particularly in the development of sulfonamide-based drugs.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition of their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can disrupt cellular processes and lead to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine: is similar to other sulfonamide compounds such as:
Uniqueness
- The unique combination of the nitrophenyl and dipiperidine moieties in 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to other sulfonamides, making it a valuable tool in various scientific and industrial applications .
Propriétés
IUPAC Name |
1-[3-(4-nitrophenyl)sulfonyl-2-piperidin-1-ylpropyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c23-22(24)17-7-9-19(10-8-17)27(25,26)16-18(21-13-5-2-6-14-21)15-20-11-3-1-4-12-20/h7-10,18H,1-6,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKGMAZFDNPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


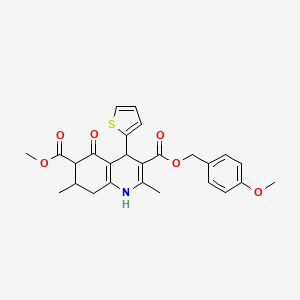
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(1H-imidazol-1-yl)benzyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B4128375.png)
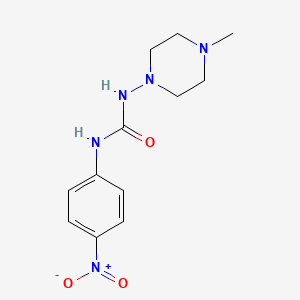
![1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4128387.png)

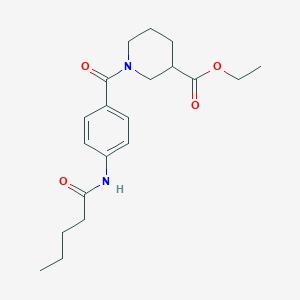
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128406.png)
![4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128420.png)
![N-[4-({[(4-isopropylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide hydrochloride](/img/structure/B4128429.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)
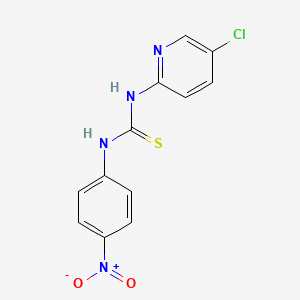
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128434.png)
![1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B4128435.png)
